

# Eupalinolide K: A Review of Its Biological Activities and Therapeutic Potential

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## Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B15569357

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## Executive Summary

**Eupalinolide K**, a sesquiterpene lactone isolated from *Eupatorium lindleyanum*, has emerged as a compound of interest in oncological research. While comprehensive data on its individual biological activity remains limited, its role as a constituent of the active fraction F1012-2, alongside Eupalinolide I and J, points to significant anti-cancer potential. This technical guide provides an in-depth overview of the known biological activities associated with **Eupalinolide K**, both as an individual agent and as part of the F1012-2 mixture. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

## Biological Activity of Eupalinolide K

Direct studies on the isolated **Eupalinolide K** are scarce. However, it has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor[1]. STAT3 is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. Its inhibition is a validated strategy in oncology drug discovery. **Eupalinolide K** is also described as a Michael reaction acceptor, a chemical feature common in compounds that can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function[1].

The majority of the currently available data on the anti-cancer effects involving **Eupalinolide K** comes from studies on the F1012-2 fraction, a mixture containing Eupalinolide I, J, and K.[2]

This fraction has demonstrated potent activity against triple-negative breast cancer (TNBC) by inducing cell cycle arrest, apoptosis, and autophagy[3][4].

## Quantitative Data on the Biological Activity of F1012-2 (Containing Eupalinolide K)

The following table summarizes the quantitative data from studies on the F1012-2 fraction. It is important to note that these activities represent the combined effects of Eupalinolides I, J, and K.

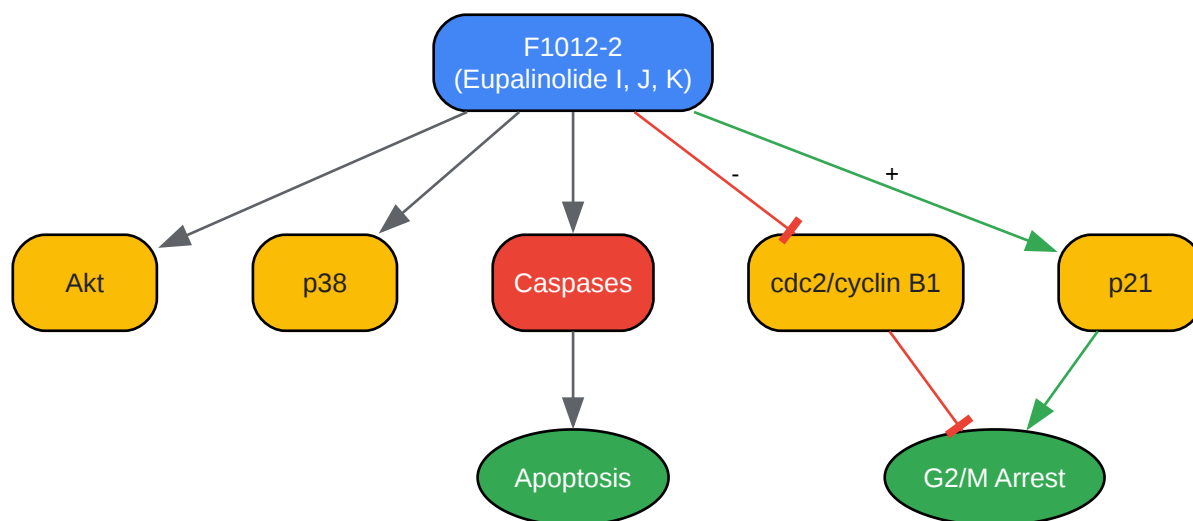
Cell Line	Assay	Endpoint	Result	Reference
MDA-MB-231 (TNBC)	MTT Assay	IC50	Not explicitly provided for F1012-2, but significant growth inhibition observed.	
MDA-MB-231 (TNBC)	Flow Cytometry	Cell Cycle Arrest	G2/M phase arrest	
MDA-MB-231 (TNBC)	Flow Cytometry	Apoptosis	Induction of apoptosis	
MDA-MB-231 Xenograft	In vivo study	Tumor Growth	Significant suppression of tumor growth	

## Key Signaling Pathways Modulated by F1012-2 (Containing Eupalinolide K)

The anti-cancer activity of the F1012-2 fraction is attributed to its modulation of several critical cellular signaling pathways.

### Apoptosis and Cell Cycle Regulation

F1012-2 induces apoptosis in a caspase-dependent manner, involving both the intrinsic and extrinsic pathways. It also causes cell cycle arrest at the G2/M phase by downregulating the expression of cyclin B1 and cdc2, while upregulating p21 and p-cdc2. Furthermore, F1012-2 has been shown to activate the Akt and p38 signaling pathways.

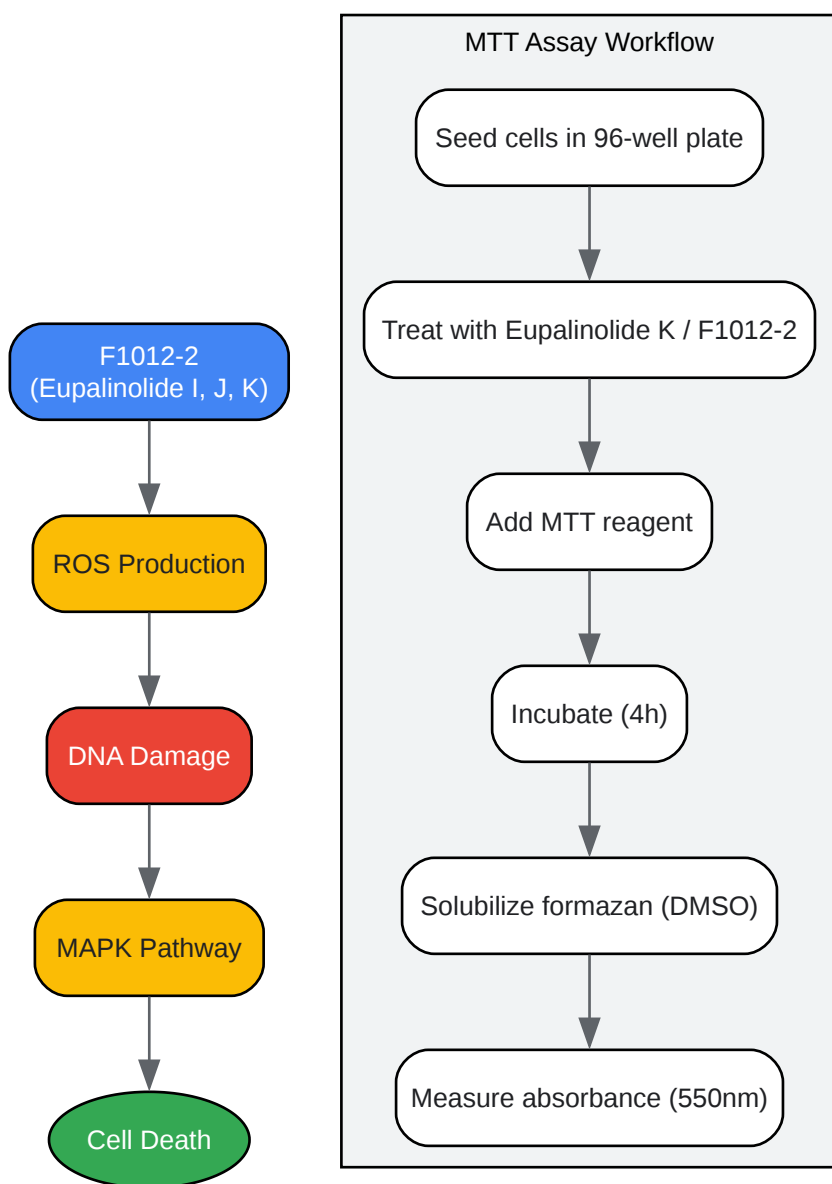


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Caption: Signaling pathways modulated by the F1012-2 fraction.

## ROS-Mediated DNA Damage Response

F1012-2 has been reported to induce the production of reactive oxygen species (ROS), leading to DNA damage and activation of the MAPK signaling pathway in triple-negative breast cancer cells.



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